

Application of Isocarlinoside in Functional Foods: Application Notes and Protocols

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Compound of Interest

Compound Name: *Isocarlinoside*

Cat. No.: *B15592479*

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Introduction

Isocarlinoside is a flavone C-glycoside, a class of bioactive compounds found in various plants, including *Viola yedoensis* and Indian barnyard millet.[1] Flavone C-glycosides are noted for their significant biological activities, including antioxidant, anti-inflammatory, and anti-diabetic properties, making them promising ingredients for the development of functional foods and nutraceuticals.[2][3] This document provides detailed application notes and experimental protocols for assessing the potential of **isocarlinoside** in functional food development, drawing upon the known activities of structurally related flavone C-glycosides.

Physicochemical Properties and Structure

- IUPAC Name: 5,7-dihydroxy-2-(3,4-dihydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one
- Molecular Formula: C₂₆H₂₈O₁₅[4]
- Molecular Weight: 580.49 g/mol
- Structure: **Isocarlinoside** is a luteolin derivative with two C-linked glucose moieties at positions 6 and 8 of the flavone backbone.[5]

Potential Functional Food Applications and Bioactivities

Based on the activities of related flavone C-glycosides, **isocarlinoside** is proposed to have the following applications in functional foods:

Antioxidant Properties

Flavone C-glycosides are potent antioxidants.[6][7] The presence of hydroxyl groups on the B-ring, particularly the ortho-dihydroxy groups, is crucial for their radical scavenging activity.[6][8]

Proposed Mechanism of Action: **Isocarlinoside** likely exerts its antioxidant effects through direct radical scavenging and by activating the Nrf2/ARE signaling pathway.[9][10] Activation of Nrf2 leads to the upregulation of endogenous antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[9][10][11][12][13]

Table 1: Antioxidant Activity of Representative Flavone C-Glycosides (In Vitro)

Compound	Assay	IC50 / EC50 (μM)	Reference
Orientin	ABTS	15.2 ± 0.5	[14]
Isoorientin	ABTS	12.8 ± 0.3	[14]
Vitexin	ABTS	35.7 ± 1.1	[14]
Isovitexin	ABTS	28.4 ± 0.9	[14]
Lucenin-2	DPPH	55.1 ± 2.1	[6]
Vicenin-2	DPPH	48.9 ± 1.8	[6]

Anti-inflammatory Effects

Flavone C-glycosides have demonstrated significant anti-inflammatory activity.[2][3][15] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[15][16][17]

Proposed Mechanism of Action: The anti-inflammatory effects are likely mediated through the inhibition of the NF- κ B signaling pathway.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#) By preventing the activation and nuclear translocation of NF- κ B, **isocarlinoside** can downregulate the expression of pro-inflammatory genes.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

Table 2: Anti-inflammatory Activity of Representative Flavone C-Glycosides in LPS-Stimulated RAW 264.7 Macrophages

Compound	Parameter	Inhibition (%) at 100 μ g/mL	Reference
Lucenin-2	NO Production	~50	[15]
Vicenin-2	NO Production	~60	[15]
Stellarin-2	NO Production	~55	[15]

Anti-Diabetic Potential

Flavone C-glycosides have shown promise in the management of hyperglycemia by inhibiting key digestive enzymes involved in carbohydrate metabolism.[\[2\]](#)[\[24\]](#)

Proposed Mechanism of Action: **Isocarlinoside** is expected to inhibit α -glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides.[\[24\]](#) This action can help to lower postprandial blood glucose levels. Additionally, flavonoids can activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose and lipid metabolism and improving insulin sensitivity.[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)

Table 3: α -Glucosidase Inhibitory Activity of Representative Flavonoids

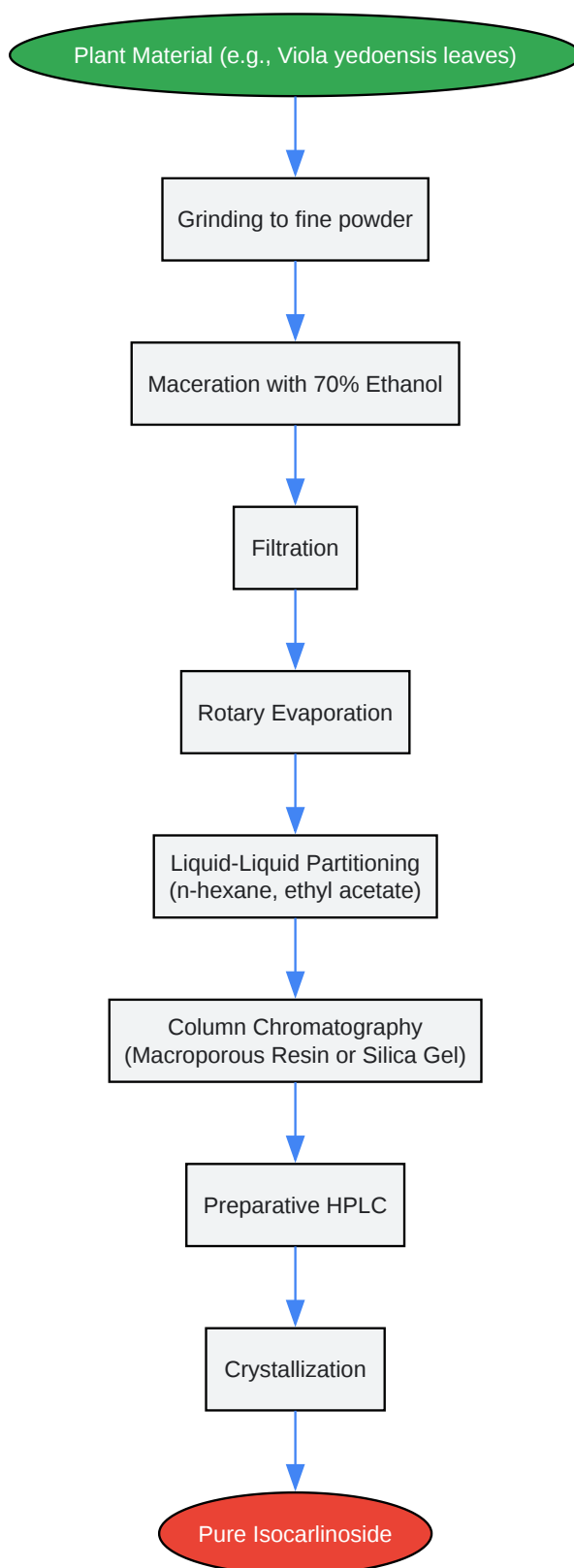
Compound	IC50 (μM)	Reference
Quercetin	8.5	[30]
Luteolin	25.6	[30]
Kaempferol	42.1	[30]
Acarbose (standard)	215.5	[30]

Experimental Protocols

Extraction and Isolation of Isocarlinoside

A general protocol for the extraction and isolation of flavone C-glycosides from plant material is provided below. This can be adapted for sources rich in **isocarlinoside**.[\[31\]](#)[\[32\]](#)[\[33\]](#)[\[34\]](#)[\[35\]](#)

Workflow for Extraction and Isolation:



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Caption: Workflow for **Isocarlinoside** Extraction.

Methodology:

- **Preparation of Plant Material:** Dry the plant material at room temperature and grind it into a fine powder.
- **Extraction:** Macerate the powdered plant material with 70% ethanol at room temperature for 24 hours. Repeat the extraction process three times.
- **Filtration and Concentration:** Combine the ethanol extracts, filter, and concentrate under reduced pressure using a rotary evaporator.
- **Partitioning:** Suspend the crude extract in water and partition successively with n-hexane and ethyl acetate. The ethyl acetate fraction is typically enriched with flavonoids.
- **Column Chromatography:** Subject the ethyl acetate fraction to column chromatography using macroporous resin (e.g., AB-8) or silica gel. Elute with a gradient of ethanol in water.
- **Preparative HPLC:** Further purify the flavonoid-rich fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column.
- **Purification:** The isolated compound can be further purified by crystallization.
- **Structure Elucidation:** Confirm the structure of the isolated **isocarlinoside** using spectroscopic methods such as NMR (1H, 13C) and Mass Spectrometry.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol assesses the free radical scavenging activity of **isocarlinoside**.

Methodology:

- **Preparation of DPPH Solution:** Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- **Sample Preparation:** Prepare a stock solution of **isocarlinoside** in methanol and make serial dilutions to obtain a range of concentrations.

- Assay Procedure:
 - Add 100 µL of each **isocarlinoside** dilution to a 96-well plate.
 - Add 100 µL of the DPPH solution to each well.
 - Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at 517 nm using a microplate reader.
- Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ Where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the DPPH solution with the sample.
- IC50 Determination: Determine the IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentration. Ascorbic acid can be used as a positive control.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol evaluates the ability of **isocarlinoside** to inhibit the production of nitric oxide in LPS-stimulated macrophage cells.

Methodology:

- Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Cell Seeding: Seed the cells in a 96-well plate at a density of 5×10^4 cells/well and allow them to adhere for 24 hours.
- Treatment:
 - Pre-treat the cells with various concentrations of **isocarlinoside** for 1 hour.
 - Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

- Nitrite Measurement (Griess Assay):
 - Collect 50 μ L of the cell culture supernatant.
 - Add 50 μ L of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.
 - Incubate at room temperature for 10 minutes.
- Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
- Cell Viability: Perform an MTT assay to ensure that the observed inhibition of NO production is not due to cytotoxicity.

In Vitro Anti-Diabetic Activity: α -Glucosidase Inhibition Assay

This protocol determines the inhibitory effect of **isocarlinoside** on α -glucosidase activity.

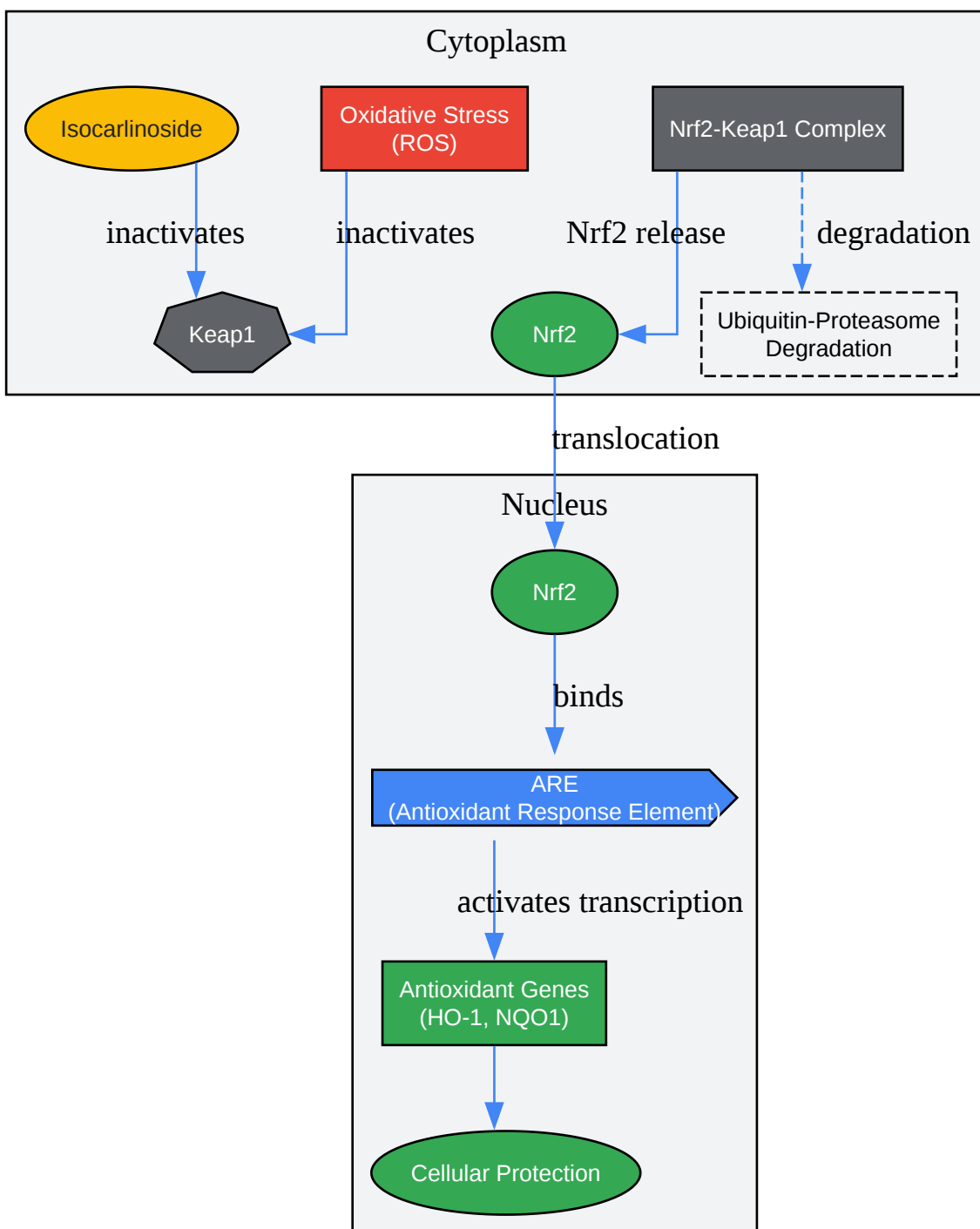
Methodology:

- Enzyme and Substrate Preparation:
 - Prepare a solution of α -glucosidase (from *Saccharomyces cerevisiae*) in phosphate buffer (pH 6.8).
 - Prepare a solution of the substrate, p-nitrophenyl- α -D-glucopyranoside (pNPG), in the same buffer.
- Assay Procedure:
 - Add 50 μ L of different concentrations of **isocarlinoside** to a 96-well plate.
 - Add 50 μ L of the α -glucosidase solution to each well and incubate at 37°C for 10 minutes.
 - Initiate the reaction by adding 50 μ L of the pNPG solution.

- Incubate at 37°C for 20 minutes.
- Stopping the Reaction: Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
- Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.
- Calculation: Calculate the percentage of inhibition as follows: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$ Where A_{control} is the absorbance of the reaction without the inhibitor, and A_{sample} is the absorbance of the reaction with the inhibitor.
- IC50 Determination: Determine the IC50 value. Acarbose can be used as a positive control.

Signaling Pathway Diagrams

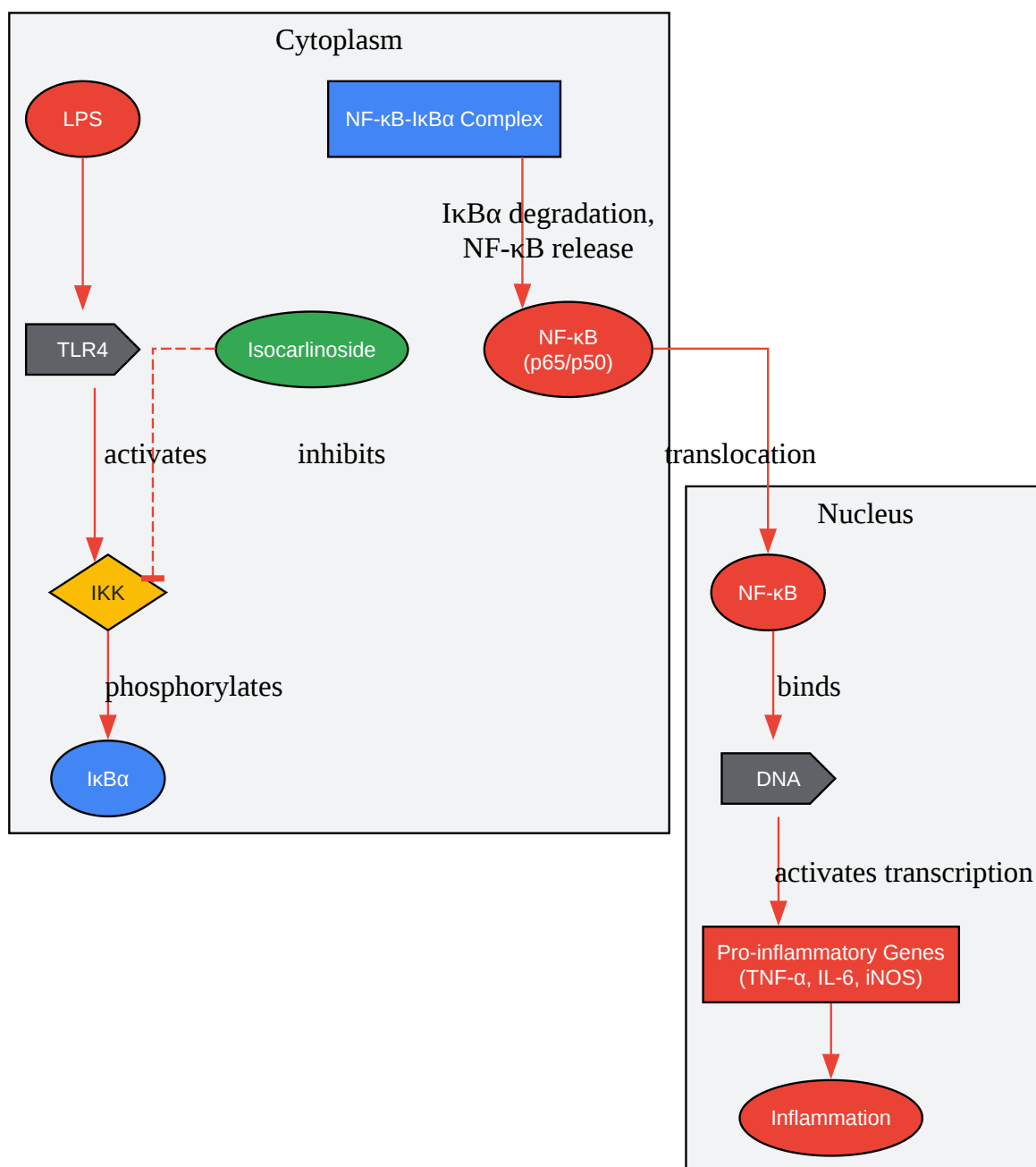
Nrf2 Antioxidant Signaling Pathway



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Caption: **Isocarlinoside** and the Nrf2 Pathway.

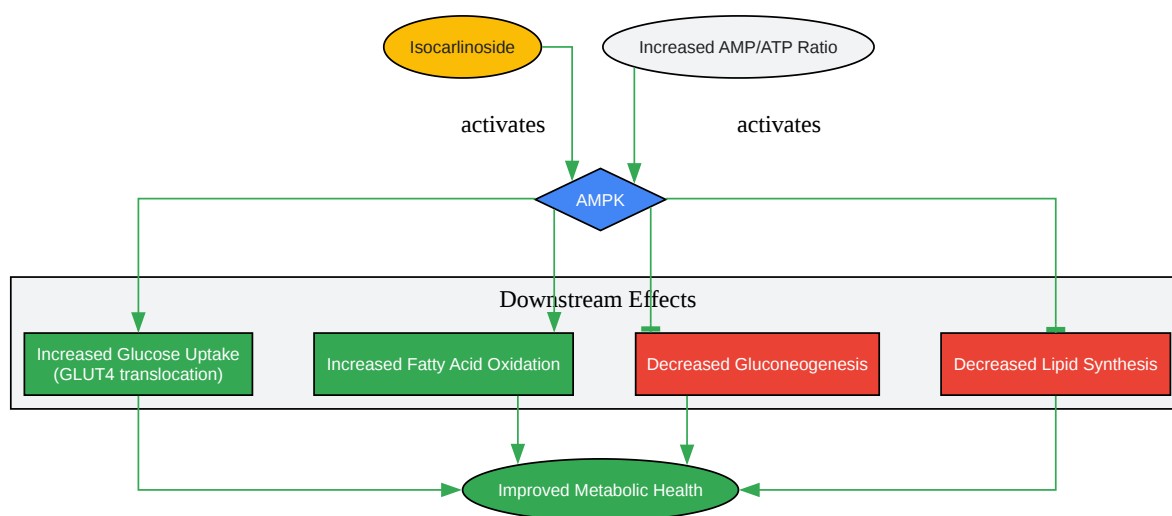
NF- κ B Inflammatory Signaling Pathway



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Caption: **Isocarlinoside** and the NF-κB Pathway.

AMPK Metabolic Signaling Pathway



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Caption: **Isocarlinoside** and the AMPK Pathway.

Conclusion and Future Directions

Isocarlinoside, as a flavone C-glycoside, holds significant promise for application in functional foods due to its potential antioxidant, anti-inflammatory, and anti-diabetic properties. The provided protocols offer a framework for the scientific validation of these activities. Further research should focus on the in vivo efficacy, bioavailability, and safety of **isocarlinoside** to fully realize its potential as a functional food ingredient. Clinical trials will be necessary to substantiate the health benefits in humans.

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